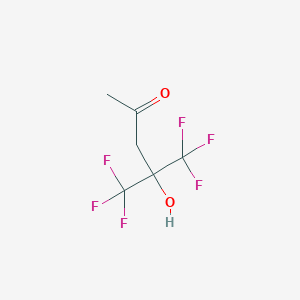
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one: is an organic compound characterized by the presence of multiple fluorine atoms and a hydroxyl group. This compound is notable for its unique structure, which includes a trifluoromethyl group and a hydroxyl group on the same carbon atom, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one typically involves the reaction of trifluoroacetone with a suitable nucleophile under controlled conditions. One common method involves the use of a base-catalyzed aldol reaction, where trifluoroacetone is reacted with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to formaldehyde, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 5,5,5-Trifluoro-4-oxo-4-(trifluoromethyl)pentan-2-one.
Reduction: 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-ol.
Substitution: 5,5,5-Trifluoro-4-(substituted)-4-(trifluoromethyl)pentan-2-one.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for the development of new drugs, particularly those targeting enzymes or receptors that interact with fluorinated substrates.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用机制
The mechanism by which 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one exerts its effects is primarily through its interactions with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of enzymes that interact with fluorinated substrates.
Receptors: It may bind to specific receptors, altering their activity and downstream signaling pathways.
相似化合物的比较
- 1,1,1-Trifluoro-2-hydroxy-2-trifluoromethyl-pentan-4-one
- 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate
Uniqueness: 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the same carbon atom. This structural feature imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications.
属性
CAS 编号 |
10487-10-2 |
|---|---|
分子式 |
C18H20O6 |
分子量 |
332.3 g/mol |
IUPAC 名称 |
(2,3-dimethoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H20O6/c1-20-11-9-14(22-3)16(15(10-11)23-4)17(19)12-7-6-8-13(21-2)18(12)24-5/h6-10H,1-5H3 |
InChI 键 |
DWJHERASKBDBHR-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
规范 SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=C(C=C(C=C2OC)OC)OC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one contribute to the synthesis of metal complexes, and what is the significance of these complexes?
A1: this compound serves as a crucial building block for creating a new chiral Binap-based fluorinated dialcohol proteo-ligand, {ONNO}H2. This ligand plays a vital role in forming metal complexes with aluminum, indium, and yttrium-lithium mixtures. []
Q2: What influence does the chirality of the proteo-ligand derived from this compound have on the lactide polymerization process?
A2: The chirality of the proteo-ligand, determined by the use of either (R)- or (rac)-1,1′-binaphthyl-2,2′-diamine during its synthesis, directly impacts the stereochemistry of the resulting polylactide. [] When the enantiomerically pure (R)-{ONNO}H2 ligand is employed in the formation of the yttrium-lithium complex, it enables the heteroselective ROP of racemic lactide, yielding polymers with a high degree of isotacticity (Pr up to 0.99). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















